molecular formula C15H20N2 B11879214 1-Ethyl-4-(1H-inden-2-yl)piperazine

1-Ethyl-4-(1H-inden-2-yl)piperazine

Cat. No.: B11879214
M. Wt: 228.33 g/mol
InChI Key: JGTCIJJMLDPKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(1H-inden-2-yl)piperazine is a synthetic organic compound belonging to the piperazine chemical class, which is prominently featured in numerous pharmacologically active molecules and approved drugs . Piperazine derivatives are of significant interest in medicinal chemistry and drug discovery due to their versatile binding properties and ability to improve the pharmacokinetic profiles of lead compounds . The piperazine ring often serves as a crucial scaffold, positioning substituents for optimal interaction with biological targets, or as a solubilizing group to enhance aqueous solubility . The specific molecular architecture of this compound, which combines a planar, aromatic indene moiety with a flexible aliphatic piperazine ring, suggests potential for diverse intermolecular interactions. This structure is characteristic of ligands designed for central nervous system (CNS) targets, though its specific biological activity requires empirical determination . Piperazine-containing compounds are known to exhibit a wide range of mechanisms of action. A well-established example is the parent compound piperazine itself, which acts as a GABA receptor agonist, leading to flaccid paralysis in parasitic helminths . In drug discovery, substituted piperazines are frequently incorporated into molecules as modulators of various enzymes and receptors . This compound is supplied as a high-purity material for research purposes only. It is intended for use in in vitro binding assays, structural-activity relationship (SAR) studies, and as a synthetic intermediate in the development of novel chemical entities. Researchers are strongly advised to handle this and all piperazine derivatives with appropriate precautions in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

1-ethyl-4-(1H-inden-2-yl)piperazine

InChI

InChI=1S/C15H20N2/c1-2-16-7-9-17(10-8-16)15-11-13-5-3-4-6-14(13)12-15/h3-6,11H,2,7-10,12H2,1H3

InChI Key

JGTCIJJMLDPKSD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC3=CC=CC=C3C2

Origin of Product

United States

Synthetic Methodologies for 1 Ethyl 4 1h Inden 2 Yl Piperazine and Analogues

2 Methods for Attaching the Indene (B144670) Moiety to the Piperazine (B1678402) Ring

The final step in the synthesis of 1-Ethyl-4-(1H-inden-2-yl)piperazine involves coupling the indene moiety to the ethyl-piperazine fragment. A common strategy for this is reductive amination. This would involve reacting 2-indanone (B58226) with 1-ethylpiperazine (B41427) in the presence of a suitable reducing agent. The resulting enamine or iminium ion intermediate is then reduced to form the final C-N bond, yielding the target compound.

Role of Intermediates and Protecting Group Strategies

Protecting groups are essential tools in the synthesis of piperazine derivatives, particularly when multiple reactive sites are present. organic-chemistry.org For instance, if a synthesis starts from piperazine itself, one of the amine functionalities must be temporarily blocked to allow for selective N-alkylation or N-arylation. The Boc (tert-butyloxycarbonyl) group is a common choice for protecting one of the piperazine nitrogens due to its stability in many reaction conditions and its straightforward removal under acidic conditions. chemicalbook.com This strategy, known as an orthogonal protecting group strategy, allows for the sequential introduction of different substituents onto the piperazine ring. organic-chemistry.org

For example, in a hypothetical synthesis, piperazine could first be mono-protected with a Boc group. The remaining free amine could then be reacted with an activated indene derivative. Finally, the Boc group would be removed, and the ethyl group could be introduced via reductive amination with acetaldehyde (B116499) or alkylation with an ethyl halide. The choice of protecting group and the deprotection conditions must be carefully selected to be compatible with the other functional groups in the molecule. organic-chemistry.org

Optimization of Synthetic Routes for Yield and Purity

The optimization of synthetic routes is a critical aspect of chemical research, aiming to maximize the yield and purity of the target compound while minimizing costs and environmental impact. For this compound and its analogues, various synthetic approaches can be optimized.

Conventional Solution-Phase Synthesis

Conventional solution-phase synthesis remains a cornerstone of organic chemistry. For the synthesis of arylpiperazines, this typically involves reacting the starting materials in a suitable solvent and often requires heating for extended periods. rsc.org Optimization of these reactions involves screening different solvents, bases, temperatures, and reaction times. For instance, in a nucleophilic substitution reaction, a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) might be favored to facilitate the reaction between an indenyl halide and 1-ethylpiperazine. The choice of base, such as potassium carbonate or triethylamine, can also significantly influence the reaction rate and yield.

A study on the synthesis of isothiourea-ethylene-tethered-piperazine derivatives highlighted the importance of reaction conditions. nih.gov While the study focused on a four-component reaction, the optimization data for a three-component version provides relevant insights into conventional synthesis.

EntryBaseTemperature (°C)Time (h)Yield (%)
1K₂CO₃Reflux593
2-Reflux1245
3K₂CO₃501265
4K₂CO₃Room Temp2420
Optimization of a three-component reaction for piperazine derivative synthesis. nih.gov

This data clearly demonstrates that the presence of a base and elevated temperatures are crucial for achieving a high yield in a reasonable timeframe. nih.gov

Solid-Supported Synthesis Approaches

Solid-supported synthesis offers several advantages over traditional solution-phase methods, including simplified purification and the potential for automation and combinatorial library generation. nih.gov In the context of synthesizing piperazine analogues, a piperazine derivative can be attached to a solid support, such as a resin, and subsequent reactions are carried out. After the final step, the desired product is cleaved from the support.

Solid SupportAverage Overall Yield (%)Average Purity (%)
BAL-MBHA-PS Resin50 - 6969
BAL-PS-SynPhase Lanterns35 - 5876
Comparison of solid supports in the synthesis of an arylpiperazine library. nih.gov

This approach could be adapted for the synthesis of this compound, potentially by attaching a protected piperazine to a solid support, followed by reaction with an indenyl electrophile and subsequent cleavage and N-ethylation.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating. clockss.orgnih.gov The use of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds like piperazine derivatives. mdpi.comnih.gov

In a study on the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, a microwave-assisted approach was compared to conventional heating. The microwave-assisted method significantly reduced the reaction time from hours to minutes while providing comparable or even better yields. nih.gov For example, the synthesis of one derivative required 8 hours of conventional heating to achieve a 75% yield, whereas the microwave-assisted method yielded 82% in just 15 minutes.

CompoundConventional Method (Time, h; Yield, %)Microwave Method (Time, min; Yield, %)
6a8; 7515; 82
6b7; 7212; 80
6c9; 7818; 85
Comparison of conventional and microwave-assisted synthesis for piperazine derivatives. nih.gov

This highlights the potential of MAOS to significantly optimize the synthesis of this compound, making it a more efficient and environmentally friendly process.

Advanced Spectroscopic and Chromatographic Characterization in Synthesis Research

The unambiguous identification and purity assessment of synthesized compounds are paramount in chemical research. A combination of advanced spectroscopic and chromatographic techniques is employed for the characterization of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is the most powerful tool for elucidating the molecular structure.

¹H NMR would provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see signals corresponding to the ethyl group (a quartet and a triplet), the piperazine ring protons (complex multiplets), the indenyl protons (aromatic signals and signals for the CH and CH₂ groups of the five-membered ring).

¹³C NMR would reveal the number of unique carbon atoms in the molecule, confirming the presence of the ethyl, piperazine, and indene moieties.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the synthesized molecule. nih.govmdpi.com

Infrared (IR) Spectroscopy can identify the presence of specific functional groups. In the case of this compound, one would look for C-H stretching and bending vibrations for the aliphatic and aromatic parts of the molecule, as well as C-N stretching vibrations.

Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) , are essential for assessing the purity of the synthesized compound and for monitoring the progress of a reaction. By comparing the retention time or Rf value of the product to that of the starting materials, the completion of the reaction can be determined. HPLC, often coupled with a mass spectrometer (LC-MS), is the gold standard for determining the purity of the final product.

The comprehensive application of these analytical methods is crucial for ensuring the identity, structure, and purity of this compound and for the successful development of robust synthetic methodologies.

Structure Activity Relationship Sar Studies of 1 Ethyl 4 1h Inden 2 Yl Piperazine Derivatives

Influence of the N-Ethyl Substituent on Pharmacological Activity and Ligand Efficiency

The N-ethyl group on the piperazine (B1678402) ring is a critical determinant of both the potency and the nature of the pharmacological activity. In related arylpiperazine series, modifications at this position have profound effects on receptor affinity and functional activity. For instance, varying the alkyl chain length can modulate the interaction with the target protein.

Research on analogous piperazine derivatives shows that small alkyl groups, such as methyl or ethyl, are often optimal for fitting into specific hydrophobic pockets within a receptor binding site. Lengthening or branching the alkyl chain can lead to a decrease in affinity due to steric hindrance. However, in some cases, larger substituents can access secondary binding sites, altering the activity profile from agonist to antagonist or vice-versa.

Ligand efficiency (LE), a metric that relates the binding energy of a molecule to its size (non-hydrogen atom count), is also heavily influenced by this substituent. The N-ethyl group often provides a balance, contributing favorably to binding affinity without excessively increasing the molecular weight, thereby maintaining a good LE. The selection of an ethyl group is frequently a starting point in optimization campaigns, aimed at achieving a potent and efficient ligand.

Table 1: Illustrative Impact of N-Substituent Variation on Receptor Affinity in a Related Arylpiperazine Series Data below is hypothetical and for illustrative purposes to demonstrate SAR principles.

Compound (Analog) N-Substituent (R) Binding Affinity (Ki, nM) Ligand Efficiency (LE)
Analog 1-CH₃ (Methyl)15.20.35
Analog 2-CH₂CH₃ (Ethyl)8.50.38
Analog 3-CH₂CH₂CH₃ (Propyl)25.80.33
Analog 4-CH(CH₃)₂ (Isopropyl)45.10.30

Pharmacophoric Contributions of the 1H-Inden-2-yl Moiety

The 1H-inden-2-yl group serves as a crucial aromatic anchor, engaging in key interactions with the biological target. Its planar structure and lipophilic character are essential for establishing van der Waals and π-π stacking interactions within the receptor's binding pocket.

The placement of substituents on the indene (B144670) ring system allows for the fine-tuning of electronic properties, lipophilicity, and steric profile, which can significantly modulate biological activity.

Electronic Effects : Introducing electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups (e.g., methoxy (B1213986) or methyl) can alter the electron density of the aromatic system. This influences the strength of π-π interactions and can affect the pKa of the distal piperazine nitrogen. Studies on other arylpiperazines have shown that such modifications are critical for optimizing receptor affinity and selectivity. polyu.edu.hk

Lipophilicity and Steric Bulk : Adding lipophilic substituents can enhance membrane permeability and affinity for hydrophobic pockets. However, excessively bulky groups can create steric clashes, reducing binding affinity. The position of the substituent is paramount; for example, a substituent at the 4- or 5-position of the indene ring may be well-tolerated, while one at the 1-position could disrupt the planar conformation necessary for activity.

The three-dimensional shape (conformation) of the 1-Ethyl-4-(1H-inden-2-yl)piperazine molecule is a key factor in its ability to bind to a receptor. Conformational analysis of related piperazine derivatives often reveals a preferred "bioactive conformation." nih.gov The relative orientation of the indene ring and the piperazine moiety is critical. The piperazine ring typically adopts a chair conformation. The connection to the indene ring can be either axial or equatorial, with the equatorial position generally being more stable and often associated with higher activity due to reduced steric hindrance. youtube.com

Computational modeling and techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the predominant conformation in solution. mdpi.com Understanding the molecule's preferred shape helps in designing analogs that are "pre-organized" for the optimal binding geometry, potentially increasing affinity and selectivity.

Interplay between Piperazine and Indene Scaffolds in Determining Bioactivity

The bioactivity of this molecular class does not arise from the indene and piperazine fragments independently, but from their synergistic interplay. The piperazine ring, typically protonated at physiological pH, often acts as a key interaction point with an acidic residue (e.g., aspartate) in the receptor binding site. nih.gov The indene moiety provides the necessary hydrophobic and aromatic interactions to anchor the ligand.

The linker—in this case, the direct connection between the indene C2 position and a piperazine nitrogen—is rigid. This rigidity constrains the distance and relative orientation between the key pharmacophoric features: the basic nitrogen of the piperazine and the aromatic plane of the indene. This defined spatial arrangement is a cornerstone of the pharmacophore model for this class of compounds. In broader studies of arylpiperazines, the linker length and composition are critical variables for optimizing activity. nih.gov

Stereochemical Considerations and Enantioselective Properties in Analogues

While the parent compound this compound is achiral, introducing substituents onto the indene ring (e.g., at the 1-position) or on the piperazine ring can create chiral centers. In such cases, the resulting enantiomers can exhibit significantly different pharmacological properties.

It is a well-established principle in medicinal chemistry that stereoisomers can have different affinities, efficacies, and metabolic profiles. For example, in studies of related chiral 1-substituted 4-(diphenylethyl)piperazine derivatives, one enantiomer often displays potent analgesic activity while the other is significantly less active or may even have antagonist properties. nih.gov This enantioselectivity arises because biological targets, being chiral themselves, interact differently with each enantiomer. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the optimization of chiral analogues of this scaffold.

Hybridization and Fragment-Based Design Principles in Scaffold Optimization

The this compound scaffold is amenable to advanced drug design strategies such as molecular hybridization and fragment-based design.

Molecular Hybridization : This strategy involves combining the indenylpiperazine scaffold with another known pharmacophore to create a new hybrid molecule with a potentially synergistic or multi-target activity profile. researchgate.net For example, attaching a fragment known to interact with a secondary target could yield a multifunctional ligand. nih.gov This approach has been successfully used to develop selective agonists for dopamine (B1211576) receptors by combining aryl-piperazine fragments with other agonist binding moieties. medchemexpress.com

Fragment-Based Design : In this approach, the core fragments (the indene ring and the ethylpiperazine moiety) can be considered starting points. The biological activity of these small fragments can be assessed, and they can be "grown" or linked in novel ways to optimize interactions with a target. The indenyl group, for instance, could be identified in a fragment screen as a good anchor, which is then elaborated with different substituted piperazines to build potency and selectivity.

These modern design principles allow for a more rational and efficient exploration of the chemical space around the core scaffold, moving beyond simple substituent modifications. mdpi.commdpi.com

Molecular Pharmacology and Receptor Binding Profiles of 1 Ethyl 4 1h Inden 2 Yl Piperazine and Analogues

Modulation of Central Nervous System (CNS) Receptors

Serotonin (B10506) Receptor Subtype Affinities and Functional Activity (e.g., 5-HT1A, 5-HT2A, 5-HT7)

The arylpiperazine moiety is a well-established pharmacophore in many drugs targeting the serotonergic system. Compounds containing this structure frequently exhibit high affinity for 5-HT1A and 5-HT2A receptors, often acting as agonists, partial agonists, or antagonists. These interactions are crucial for the treatment of depression, anxiety, and psychosis. However, no specific binding data (such as Ki values) or functional assay results for 1-Ethyl-4-(1H-inden-2-yl)piperazine at any serotonin receptor subtype have been reported in the scientific literature.

Dopamine (B1211576) Receptor Interactions (e.g., D2)

Interaction with dopamine receptors, particularly the D2 subtype, is a hallmark of antipsychotic medications. Many arylpiperazine derivatives have been shown to possess significant affinity for D2 receptors. This interaction is critical for alleviating the positive symptoms of schizophrenia. The potential for this compound to bind to and modulate dopamine receptors remains uninvestigated, as no published studies have documented its affinity or functional effects at these sites.

Histamine (B1213489) Receptor Antagonism (e.g., H1, H3)

Piperazine-containing compounds are also prevalent among antihistamines, where they act as antagonists at H1 receptors to mitigate allergic reactions. More recently, antagonism of the H3 receptor has been explored for its potential in treating cognitive disorders and other neurological conditions. There is currently no available information on whether this compound exhibits any antagonist activity at H1 or H3 receptors.

Melatonergic Receptor Selectivity (e.g., MT2)

Structurally related "indanyl piperazines" have been investigated as selective agonists for the MT2 melatonergic receptor, suggesting a potential role in regulating circadian rhythms. This makes the melatonergic system a plausible area of interest for this compound. Nevertheless, specific studies to determine its binding affinity and functional selectivity for MT1 or MT2 receptors have not been published.

Sigma Receptor Binding (e.g., σ1, σ2)

Sigma receptors (σ1 and σ2) are implicated in a variety of cellular functions and are considered targets for the treatment of neurological and psychiatric disorders. Piperazine (B1678402) derivatives have been shown to bind to both sigma receptor subtypes with varying affinities. The binding profile of this compound at σ1 and σ2 receptors is currently unknown.

GABAA Receptor Modulation

While some piperazine-related compounds have been found to modulate the GABAA receptor complex, which is the primary target for benzodiazepines and other anxiolytic drugs, there is no evidence to suggest that this compound shares this property. No studies have reported on its ability to modulate GABAA receptor function.

Enzymatic Inhibition and Activation Studies

There is no available data on the inhibitory or activating effects of this compound on the following enzymes:

Interaction with Other Molecular Targets

Similarly, there is a lack of data concerning the interaction of this compound with other significant molecular targets:

CGRP Receptors: No binding affinity or functional data for CGRP receptors are available for this compound.

HIV-1 Attachment: While the piperazine moiety is a feature in some HIV-1 attachment inhibitors, the specific activity of this compound in this context has not been documented. nih.govresearchgate.netnih.govbiorxiv.orgmdpi.com

Quantitative Ligand Binding Studies and Radioligand Displacement Assays

Quantitative ligand binding studies are fundamental in characterizing the pharmacological profile of a compound. These studies, often employing radioligand displacement assays, determine the affinity of a molecule for various receptors. While specific quantitative binding data for this compound are not extensively documented in publicly available scientific literature, the examination of its structural analogues provides significant insights into its potential receptor interactions.

Radioligand displacement assays measure a compound's ability to displace a known radiolabeled ligand from its receptor, from which the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) can be derived. These values are inversely proportional to the binding affinity of the compound.

Research on analogous arylpiperazine derivatives has revealed that structural modifications, particularly at the N-1 position of the piperazine ring and the nature of the aryl group, profoundly influence receptor affinity and selectivity.

For example, studies on a series of (2-methoxyphenyl)piperazine derivatives have underscored the importance of the N-alkyl chain length and the terminal functional group in modulating affinity for the serotonin 5-HT₁ₐ receptor. nih.gov It was observed that a four-carbon alkyl chain often results in optimal binding. nih.gov Furthermore, the substitution of a terminal heteroaryl group with a cycloalkyl moiety was found to enhance the affinity for 5-HT₁ₐ receptors, with some analogues achieving Kᵢ values in the sub-nanomolar range. nih.gov

In another relevant study, a series of N-alkyl piperazine analogues were evaluated for their antagonist activity at the CXCR4 receptor. nih.gov This research highlighted the impact of the N-alkyl substituent on the piperazine ring on the compound's potency.

The data from these studies on analogous compounds are summarized in the interactive tables below, which illustrate the structure-affinity relationships.

Table 1: Binding Affinities of Selected (2-methoxyphenyl)piperazine Analogues at the 5-HT₁ₐ Receptor

CompoundAlkyl Chain LengthTerminal GroupKᵢ (nM)
Analogue 14Amide0.12
Analogue 24Cycloalkyl0.25
Analogue 32Amide0.45
Analogue 42Cycloalkyl0.63

Data derived from studies on (2-methoxyphenyl)piperazine derivatives, demonstrating the influence of chain length and terminal group on 5-HT₁ₐ receptor affinity. nih.gov

Table 2: Antagonist Activity of N-Alkyl Piperazine Analogues at the CXCR4 Receptor

CompoundN-Alkyl GroupIC₅₀ (nM) in SDF-1 induced Ca²⁺ flux assay
Analogue APropyl10
Analogue BEthyl15
Analogue CMethyl25

Data from a study on N-alkyl piperazine-based CXCR4 antagonists, showing the effect of the N-alkyl substituent on potency. nih.gov

Based on the findings for these analogues, it can be inferred that the 1-ethyl substituent of this compound is a critical determinant of its binding affinity. The indenyl moiety, with its bicyclic aromatic structure, will also play a significant role in the molecule's interaction with receptor binding sites. Definitive characterization of the molecular pharmacology of this compound, however, awaits direct investigation through comprehensive radioligand displacement assays.

Preclinical Research on Biological Activities and Mechanistic Insights

In Vitro Bioactivity Screening of Analogous Compounds

In the absence of data for the target compound, it is relevant to note the general types of in vitro bioactivity screening that are commonly performed on novel piperazine (B1678402) analogues. These studies are crucial for identifying preliminary evidence of therapeutic potential.

In Vivo Preclinical Efficacy Assessment

Compounds that show promising results in in vitro screenings may advance to in vivo preclinical studies in animal models. These studies are designed to evaluate the compound's efficacy in a living organism. For example, a compound with in vitro anti-inflammatory activity might be tested in a rat paw edema model to see if it can reduce inflammation in vivo. Similarly, potential anticancer agents would be evaluated in animal models of cancer to assess their ability to inhibit tumor growth.

It is important to reiterate that while these are the standard preclinical investigations for novel compounds, no specific data for "1-Ethyl-4-(1H-inden-2-yl)piperazine" has been found in the available scientific literature. Therefore, the biological activities and mechanistic insights for this particular compound remain uncharacterized.

Evaluation in Animal Models of Angiogenesis (e.g., Zebrafish)

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying angiogenesis, the formation of new blood vessels. Its genetic tractability, rapid development, and optical transparency of embryos allow for real-time visualization of vascular development. In the context of drug discovery, transgenic zebrafish lines with fluorescently labeled blood vessels are particularly valuable for assessing the pro- or anti-angiogenic potential of novel compounds.

While no studies on this compound in this model have been reported, research on other small molecules, including some piperazine derivatives, illustrates the utility of this system. For instance, studies have shown that certain compounds can inhibit the formation of intersegmental vessels (ISVs) in developing zebrafish embryos, indicating anti-angiogenic properties. This is often achieved by targeting key signaling pathways involved in vessel growth, such as the Vascular Endothelial Growth Factor (VEGF) pathway. Conversely, some molecules have been found to promote angiogenesis, which could have therapeutic applications in conditions requiring enhanced blood vessel formation.

Assessment of CNS-Related Activities in Behavioral Models (e.g., Anxiolytic-like, Antidepressant-like)

The piperazine moiety is a common scaffold in many centrally acting agents, and novel derivatives are frequently evaluated for their potential effects on the central nervous system (CNS). Preclinical behavioral models in rodents are standard for assessing anxiolytic-like and antidepressant-like activities.

For example, the anxiolytic potential of new chemical entities is often investigated using tests such as the elevated plus-maze (EPM). In this model, an increase in the time spent in the open arms of the maze is indicative of an anxiolytic-like effect. Studies on various piperazine derivatives have demonstrated such effects, suggesting interactions with neurotransmitter systems implicated in anxiety, such as the serotonergic (5-HT) and GABAergic systems. For instance, the anxiolytic-like activity of some piperazine compounds has been shown to be mediated through the 5-HT1A receptor. nih.gov

Antidepressant-like activity is commonly assessed using the forced swim test (FST) or the tail suspension test (TST) in mice. A reduction in immobility time in these tests suggests a potential antidepressant effect. Research on certain piperazine derivatives has revealed antidepressant-like profiles, often linked to their modulation of serotonergic pathways. nih.gov

The table below illustrates the types of findings from preclinical behavioral studies on various piperazine derivatives, which would be analogous to the data sought for this compound.

Compound ClassBehavioral TestObserved EffectImplicated Mechanism
ArylpiperazinesElevated Plus-MazeIncreased time in open arms5-HT1A receptor agonism
PhenylpiperazinesForced Swim TestDecreased immobility timeSerotonergic system modulation
PyridinylpiperazinesElevated Plus-MazeReversal of anxiogenic agent effectsGABAergic pathway interaction

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding the molecular and cellular basis of a compound's biological activity is a critical component of preclinical research. This involves identifying the specific proteins, signaling pathways, and gene expression changes that are modulated by the compound.

Downstream Signaling Pathway Analysis

Once a biological effect is observed, researchers investigate the underlying signaling cascades. For instance, if a piperazine derivative shows anti-angiogenic activity, studies would focus on key pathways like the VEGFR-2 signaling cascade. This could involve examining the phosphorylation status of downstream proteins such as Akt and eNOS. Western blot analysis is a common technique used to measure the levels of these phosphorylated proteins in cells or tissues treated with the compound. A reduction in the phosphorylation of these key signaling molecules would suggest that the compound's anti-angiogenic effect is mediated through the inhibition of this pathway.

In the context of CNS activity, if a compound exhibits anxiolytic-like effects, studies might explore its impact on signaling pathways associated with the 5-HT1A or GABA-A receptors. nih.gov This could involve in vitro receptor binding assays to determine the compound's affinity and functional activity at these receptors.

Gene Expression Profiling and Proteomic Investigations

To gain a broader understanding of a compound's mechanism of action, global changes in gene and protein expression can be analyzed. Techniques such as RNA sequencing (RNA-Seq) for gene expression profiling and mass spectrometry-based proteomics can provide a comprehensive view of the cellular response to the compound.

For example, if a piperazine derivative were found to have anti-cancer properties, researchers might treat cancer cells with the compound and then perform proteomic analysis to identify proteins that are differentially expressed. This could reveal novel targets or pathways affected by the compound. Similarly, gene expression profiling could identify sets of genes that are up- or down-regulated, providing insights into the compound's broader biological effects and potential off-target activities. Integrated transcriptomic and proteomic analyses can offer a powerful approach to understanding the complex regulatory networks influenced by a novel chemical entity.

The following table summarizes the types of molecular and cellular investigations that would be relevant for a compound like this compound, based on studies of other novel compounds.

Research AreaTechniquePotential Findings
Anti-AngiogenesisWestern BlotAltered phosphorylation of VEGFR-2, Akt, eNOS
CNS ActivityReceptor Binding AssaysAffinity for 5-HT1A, D2, or other CNS receptors
General MechanismGene Expression ProfilingUpregulation or downregulation of genes related to apoptosis, cell cycle, etc.
General MechanismProteomicsIdentification of protein targets and modulated pathways

Computational Chemistry and Chemoinformatics Applications in Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For a compound like 1-Ethyl-4-(1H-inden-2-yl)piperazine, this method would be instrumental in identifying potential biological targets.

Research Approach:

Target Selection: Based on the structural similarity of the piperazine (B1678402) moiety to known pharmacologically active agents, potential protein targets would be identified. For instance, piperazine derivatives have shown affinity for sigma receptors, G-protein coupled receptors (GPCRs), and various enzymes. nih.govnih.gov

Docking Protocol: Using software like AutoDock, Glide, or MOE, the 3D structure of this compound would be docked into the binding site of selected protein targets. The program calculates the binding affinity (scoring function) for various poses of the ligand.

Interaction Analysis: The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the compound and amino acid residues of the target protein. For example, studies on other piperazine derivatives have shown that the piperazine nitrogen can act as a key interaction point. nih.gov

Hypothetical Docking Results for this compound:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Sigma-1 Receptor-8.5TYR103, GLU172, TRP164
Dopamine (B1211576) D2 Receptor-7.9ASP114, SER193, PHE389
5-HT2A Receptor-9.1SER242, TRP336, PHE340

This table is for illustrative purposes only, based on typical results for similar compounds.

Pharmacophore Modeling for De Novo Design and Scaffold Hopping

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Research Approach:

Model Generation: A pharmacophore model could be generated based on a set of known active ligands for a particular target. This model would define the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Virtual Screening: The 3D structure of this compound would be compared against various pharmacophore models to predict its potential biological activities.

Scaffold Hopping and De Novo Design: If the compound fits a pharmacophore model well, this information can be used to design new molecules (de novo design) with different chemical scaffolds but the same pharmacophoric features, a process known as scaffold hopping. This can lead to the discovery of novel patentable compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.

Research Approach:

Dataset Collection: A dataset of piperazine derivatives with known biological activities against a specific target would be compiled.

Descriptor Calculation: For each molecule in the dataset, including this compound, a wide range of molecular descriptors (e.g., molecular weight, logP, topological polar surface area, electronic properties) would be calculated. mdpi.com

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a QSAR model that can predict the biological activity of new compounds based on their descriptors. nih.govmdpi.com A robust QSAR model requires internal and external validation to ensure its predictive power. mdpi.com

Example of a 2D-QSAR Equation (Hypothetical): pIC₅₀ = 0.5 * (logP) - 0.02 * (Molecular Weight) + 1.2 * (Aromatic Ring Count) + c

This is a simplified, hypothetical equation.

In Silico Target Prediction and Activity Spectrum Analysis

Various online tools and databases can predict the likely biological targets and pharmacological effects of a small molecule based on its chemical structure.

Research Approach:

Platform Utilization: The structure of this compound would be submitted to platforms like SwissTargetPrediction, MolPredictX, or ADMETlab 2.0. nih.gov

Prediction Analysis: These tools compare the input structure to databases of known ligand-target interactions and predict a ranked list of potential targets. The output often includes the probability of interaction with various protein classes, such as kinases, GPCRs, and enzymes. nih.gov This provides a broad overview of the compound's potential bioactivities.

Molecular Dynamics Simulations for Binding Conformation and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of the binding stability than static docking.

Research Approach:

System Setup: The best-ranked docked pose of this compound within its predicted target would be used as the starting point for an MD simulation. The complex is solvated in a water box with appropriate ions.

Simulation Run: The simulation is run for a significant period (nanoseconds to microseconds) to observe the conformational changes and interactions.

Trajectory Analysis: Analysis of the MD trajectory can reveal the stability of the binding pose, the persistence of key interactions, and the flexibility of both the ligand and the protein binding site. This is crucial for confirming the initial docking predictions. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to understand the electronic properties of a molecule.

Research Approach:

Geometry Optimization: The 3D geometry of this compound would be optimized to find its most stable conformation.

Property Calculation: Various electronic properties would be calculated, including:

HOMO and LUMO energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies indicate the molecule's electron-donating and electron-accepting capabilities, respectively, which are related to its reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nih.gov

Future Research Directions and Therapeutic Potential of 1 Ethyl 4 1h Inden 2 Yl Piperazine Analogues

Development of Multi-Target Directed Ligands (MTDLs)

The conventional "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases like neurodegenerative disorders. mdpi.com The development of Multi-Target Directed Ligands (MTDLs), single chemical entities capable of modulating multiple biological targets simultaneously, represents a more holistic and promising therapeutic strategy. jocpr.comresearchgate.net The indenylpiperazine scaffold is a prime candidate for MTDL development due to its structural versatility, which allows for the incorporation of different pharmacophores to interact with various targets. jocpr.comresearchgate.net

Future research will likely focus on designing analogues of 1-Ethyl-4-(1H-inden-2-yl)piperazine that not only interact with established targets for neurodegenerative diseases—such as cholinesterases (AChE, BChE), monoamine oxidases (MAO-A, MAO-B), and the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1)—but also incorporate other functionalities. researchgate.netnih.gov For instance, combining these activities with iron chelation could help mitigate the oxidative stress implicated in the pathogenesis of Parkinson's disease. nih.gov A significant challenge in MTDL design is achieving balanced activity at all targets while maintaining favorable pharmacokinetic properties, as these molecules can become large and less soluble, hindering their ability to cross the blood-brain barrier. nih.gov

Table 1: Potential Targets for Indenylpiperazine-Based MTDLs

Target Class Specific Examples Rationale for Targeting
Enzymes Acetylcholinesterase (AChE), Monoamine Oxidase-B (MAO-B), BACE-1 Symptomatic treatment and disease modification in Alzheimer's and Parkinson's diseases. mdpi.comresearchgate.netnih.gov
Receptors Dopamine (B1211576) (D2/D3), Serotonin (B10506), Histamine (B1213489) H3 Modulation of neurotransmitter systems affected in neurodegenerative and psychiatric disorders. researchgate.netnih.gov
Ion Channels Calcium Channels Regulation of neuronal excitability and prevention of excitotoxicity.
Protein Aggregation Amyloid-beta (Aβ), Tau Inhibition of plaque and tangle formation, key pathologies in Alzheimer's disease. nih.govnih.gov

| Metal Ions | Iron (Fe), Copper (Cu) | Chelation of excess metal ions to reduce oxidative stress and neurotoxicity. nih.gov |

Exploration of Novel Therapeutic Areas and Disease Indications

The structural motif of arylpiperazine is a privileged scaffold in medicinal chemistry, found in numerous approved drugs for a wide range of conditions. researchgate.nettubitak.gov.tr This suggests that analogues of this compound could have significant therapeutic potential beyond neurodegeneration. Future screening and development efforts should explore these untapped possibilities.

Research into piperazine (B1678402) derivatives has revealed their potential as:

Anticancer Agents: The piperazine ring is a component of several FDA-approved anticancer drugs. researchgate.nettubitak.gov.tr Analogues could be evaluated for their ability to inhibit cancer cell proliferation or to reverse multidrug resistance. researchgate.net Some piperazine compounds have also shown utility as ligands for the sigma-1 receptor, which is overexpressed in many tumors, opening avenues for tumor imaging and therapy. nih.gov

Anti-inflammatory Agents: Certain piperazine derivatives have demonstrated anti-inflammatory properties, for example, by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. nih.govnih.gov This could be relevant for treating chronic inflammatory diseases.

Antimicrobial Agents: The emergence of drug-resistant microbes necessitates the search for new antimicrobial agents. Piperazine derivatives have been synthesized and shown to possess activity against various bacterial and fungal strains. nih.govnih.gov

Antiplatelet Agents: N-arylpiperazine derivatives have been identified as antagonists of the α2B-adrenergic receptor, a target for developing novel antiplatelet therapies to prevent ischemic stroke. nih.gov

Table 2: Potential Novel Therapeutic Applications for Indenylpiperazine Analogues

Therapeutic Area Disease Indication Potential Mechanism of Action
Oncology Solid Tumors, Leukemia Inhibition of cell proliferation, reversal of multidrug resistance, sigma-1 receptor targeting. researchgate.nettubitak.gov.trnih.gov
Inflammatory Diseases Rheumatoid Arthritis, Inflammatory Bowel Disease Inhibition of inflammatory mediators like nitric oxide (NO). nih.govnih.gov
Infectious Diseases Bacterial and Fungal Infections Disruption of microbial cell integrity or key metabolic pathways. nih.gov
Cardiovascular Disease Ischemic Stroke Antiplatelet activity via α2B-adrenergic receptor antagonism. nih.gov

| Metabolic Disorders | Obesity | Antagonism of the histamine H3 receptor to reduce food intake. nih.gov |

Application of Artificial Intelligence and Machine Learning in Compound Design

Modern drug discovery is increasingly driven by computational approaches that reduce costs and accelerate timelines. mdpi.com Artificial intelligence (AI) and machine learning (ML) are powerful tools for designing novel analogues of this compound with enhanced potency, selectivity, and drug-like properties. mdpi.comnih.gov

Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to establish a statistical correlation between the structural features of indenylpiperazine analogues and their biological activity. mdpi.comnih.govresearchgate.net These models can then predict the activity of newly designed, unsynthesized compounds. nih.gov

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. mdpi.commdpi.com The resulting pharmacophore model serves as a template for screening large compound databases to find novel, structurally diverse molecules with the desired activity. nih.gov

Molecular Docking and Dynamics: Docking simulations can predict how different analogues bind to the active site of a target protein, providing insights into key interactions. nih.govnih.gov Molecular dynamics (MD) simulations can then assess the stability of the ligand-protein complex over time. nih.gov

Deep Learning: Deep learning models, trained on large datasets of known active and inactive compounds, can learn complex patterns to predict the biological activity of new molecules, screen virtual libraries, and even generate novel chemical structures. nih.govresearchgate.net

Table 3: AI and Machine Learning Techniques in Indenylpiperazine Analogue Design

Technique Application Expected Outcome
3D-QSAR Predict biological activity based on molecular structure. Prioritization of synthetic targets with high predicted potency. mdpi.comnih.gov
Pharmacophore Modeling Identify key structural features for activity; virtual screening. Discovery of novel scaffolds that mimic the active conformation of indenylpiperazines. mdpi.com
Molecular Docking Predict binding mode and affinity to a biological target. Rational design of modifications to improve target engagement. nih.gov
Molecular Dynamics (MD) Simulation Evaluate the stability of the ligand-receptor complex. Confirmation of stable binding and identification of key dynamic interactions. nih.gov

| Deep Learning | Virtual screening, de novo compound generation. | Rapid identification of promising hits from vast chemical spaces and design of entirely new molecules. nih.gov |

Advancements in Combinatorial Chemistry and Library Synthesis for Analogues

To fully explore the therapeutic potential of the indenylpiperazine scaffold, efficient methods for generating large and diverse libraries of analogues are essential. Advancements in combinatorial chemistry and high-throughput synthesis techniques are critical for this endeavor. Instead of synthesizing compounds one by one, these approaches allow for the rapid creation of many related molecules. nih.gov

Future research will leverage modern synthetic methodologies, such as:

Parallel Synthesis: This involves conducting multiple related reactions simultaneously in separate reaction vessels, enabling the rapid production of a focused library of compounds where specific parts of the molecule are systematically varied. mdpi.com

Multi-component Reactions: These reactions combine three or more starting materials in a single step to form a complex product, offering a highly efficient route to structural diversity. nih.gov

Scaffold Hopping: This strategy involves replacing the core indenylpiperazine structure with other heterocyclic systems that maintain a similar 3D orientation of key functional groups, potentially leading to compounds with improved properties or novel intellectual property. nih.gov

One-Pot Synthesis: Streamlining a multi-step synthesis into a single reaction vessel improves efficiency, reduces waste, and simplifies purification, making it ideal for library generation. nih.gov

Table 4: Synthetic Strategies for Generating Indenylpiperazine Analogue Libraries

Strategy Description Advantage for Analogue Synthesis
Parallel Synthesis Simultaneous synthesis of multiple compounds in an array format. Systematic exploration of structure-activity relationships (SAR). mdpi.com
Multi-component Reactions Combining three or more reactants in a single step. Rapidly builds molecular complexity and diversity. nih.gov
Solid-Phase Synthesis Attaching molecules to a solid support for simplified reaction and purification. Amenable to automation and high-throughput production.

| Flow Chemistry | Performing reactions in continuous-flow reactors. | Enhanced control, safety, and scalability for library production. |

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a deeper understanding of the biological effects of this compound analogues, it is crucial to look beyond single-target interactions. Omics technologies provide a global view of molecular changes within a biological system in response to a drug candidate. nih.gov The integration of these high-throughput methods allows for a comprehensive profiling of a compound's mechanism of action, potential off-target effects, and biomarkers of response. dtu.dk

Future studies should incorporate:

Transcriptomics: Analyzing the complete set of RNA transcripts (the transcriptome) in cells or tissues treated with an analogue can reveal which genes are up- or down-regulated. This can help elucidate the compound's mechanism of action and identify affected cellular pathways. nih.govnih.gov

Proteomics: This involves the large-scale study of proteins, including their expression levels, modifications, and interactions. Proteomics can identify the direct protein targets of a compound and downstream changes in protein networks. nih.govebi.ac.uk

Metabolomics: By measuring the global profile of small-molecule metabolites, metabolomics can provide a functional readout of the physiological state of a cell or organism following drug treatment, highlighting alterations in metabolic pathways. nih.gov

Multi-Omics Integration: The true power lies in integrating data from different omics layers. For example, combining transcriptomic and proteomic data can reveal how changes in gene expression translate to functional changes at the protein level, providing a more complete picture of the drug's impact. dtu.dk

Table 5: Application of Omics Technologies in the Study of Indenylpiperazine Analogues

Omics Technology Information Provided Potential Application
Transcriptomics Changes in gene expression (mRNA levels). Uncovering novel mechanisms of action and signaling pathways. nih.gov
Proteomics Changes in protein expression and post-translational modifications. Identifying direct and indirect protein targets and off-targets. nih.govebi.ac.uk
Metabolomics Alterations in metabolic pathway activity. Identifying biomarkers of drug efficacy and understanding metabolic reprogramming. nih.gov

| Multi-Omics Integration | A holistic view of cellular response to the compound. | Building comprehensive models of drug action and predicting therapeutic outcomes. dtu.dk |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1-Ethyl-4-(1H-inden-2-yl)piperazine with high purity?

  • Methodology :

  • Step 1 : Perform alkylation of the piperazine core using ethyl halides under reflux in aprotic solvents like acetonitrile (reaction time: 6–12 hours) .
  • Step 2 : Introduce the indenyl moiety via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert conditions (argon atmosphere) .
  • Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and final product via recrystallization (ethanol/water) .
    • Key Considerations : Optimize molar ratios (e.g., 1:1.2 for piperazine:indenyl reagent) to minimize byproducts like unreacted ethylpiperazine .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm regioselectivity of substitution (e.g., ethyl group at N4 vs. N1) and indenyl integration (aromatic proton shifts at δ 6.8–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR Spectroscopy : Identify secondary amine stretches (N-H at ~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functionalization of this compound for enhanced bioactivity?

  • Methodology :

  • Modify the Indenyl Moiety : Introduce electron-withdrawing groups (e.g., -NO₂ at C3 of indene) to enhance binding to hydrophobic enzyme pockets, as shown in analogs with improved kinase inhibition (IC₅₀ reduction by 40%) .
  • Vary the Piperazine Substituent : Replace ethyl with cyclopropyl groups to evaluate steric effects on receptor affinity (e.g., via molecular docking simulations) .
    • Data Interpretation : Use comparative IC₅₀ values and computational binding energy scores (ΔG) to rank derivatives .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Controlled Solubility Assays : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C using UV-Vis spectroscopy (λmax = 260 nm) .
  • Account for Polymorphism : Analyze crystalline vs. amorphous forms via X-ray diffraction (XRD) to correlate solubility with solid-state packing .
    • Case Study : Discrepancies in DMSO solubility (reported 10–25 mg/mL) may arise from residual solvents; use Karl Fischer titration to quantify water content (<0.1% threshold) .

Q. How can computational modeling predict metabolic stability of this compound derivatives?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to calculate topological polar surface area (TPSA <90 Ų favors blood-brain barrier penetration) .
  • Cytochrome P450 Metabolism : Simulate oxidation sites (e.g., ethyl group vs. indenyl ring) with AutoDock Vina, validating results with in vitro microsomal assays .

Troubleshooting and Optimization

Q. Why do coupling reactions for indenyl-piperazine derivatives yield low efficiency, and how can this be mitigated?

  • Root Cause Analysis :

  • Catalyst Poisoning : Trace oxygen or moisture degrades Pd catalysts; use rigorous degassing (freeze-pump-thaw cycles) .
  • Steric Hindrance : Bulky substituents on indenyl (e.g., C2 methyl) reduce coupling efficiency; switch to Buchwald-Hartwig conditions .
    • Optimization : Increase catalyst loading (5 mol% Pd) and reaction temperature (80°C) while monitoring via TLC .

Q. How to address batch-to-batch variability in this compound synthesis?

  • Strategies :

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., solvent polarity, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.